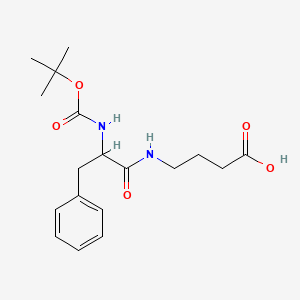
絹タンパク質加水分解物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of silk protein hydrolyzates involves the hydrolysis of degummed silk using specific conditions to optimize the yield and molecular weight distribution of the resulting peptides. Li Lin-li (2014) detailed an optimized process using sulfuric acid for hydrolysis, followed by decoloration, filtration, and sedimentation, to prepare fibroin peptide with molecular weight distribution less than 3500u, highlighting an efficient way to analyze the distribution of polypeptide compounds in silk peptide studies (Li Lin-li, 2014).
Molecular Structure Analysis
The molecular structure of silk protein hydrolyzates reflects the original silk fibroin's highly repetitive amino acid sequences. These sequences include crystalline domains linked through hydrophilic, amorphous spacer sequences. M. Schor and P. Bolhuis (2010) explored an artificial silk protein with a repetitive sequence that mimics natural silk fibroin's structure, providing insights into the folding and aggregation behavior that contributes to fiber formation (Schor & Bolhuis, 2010).
Chemical Reactions and Properties
Chemical synthesis techniques have been applied to silk proteins to mimic the unique sequences observed in spider silk proteins, known as spidroins. Tsuchiya and Numata (2017) synthesized novel multiblock polypeptides with a structure similar to spidroins, using a chemoenzymatic polymerization method. This synthesis resulted in polypeptides that formed an antiparallel β-sheet structure, mimicking spider silk's secondary structures and demonstrating the versatility of silk proteins for chemical modifications (Tsuchiya & Numata, 2017).
Physical Properties Analysis
The physical properties of silk protein hydrolyzates, such as their ability to form strong hydrogels and fibrous morphologies, have been extensively studied. Z. Li et al. (2016) developed a method to prepare strong silk protein hydrogels by adding surfactant to silk fibroin aqueous solutions, highlighting the potential of silk protein hydrolyzates in creating materials with properties akin to natural tissues (Li et al., 2016).
Chemical Properties Analysis
Silk protein hydrolyzates exhibit remarkable chemical properties, including the ability to enhance cognitive function and memory. Y. Kang et al. (2013) identified three novel peptides from fibroin hydrolysate that improved memory impairments in mice, underscoring the diverse biological activities of silk protein hydrolyzates beyond their material properties (Kang et al., 2013).
科学的研究の応用
組織工学
絹タンパク質加水分解物は、組織工学において広く使用されています。細胞接着、増殖、分化をサポートする生体適合性足場を提供します。 絹ハイドロゲルの構造的および機械的特性は、天然の細胞外マトリックスを模倣するように調整することができ、皮膚、骨、軟骨などの組織再生に最適です {svg_1}.
制御された薬物放出
薬物の制御放出は、絹タンパク質加水分解物のもう1つの重要な用途です。絹ベースのハイドロゲルシステムは、治療薬を長時間かけて制御された方法で放出するように設計できます。 これは、治療レベルを体内に維持するために持続的な放出が必要な薬物に特に役立ちます {svg_2}.
注射可能なハイドロゲル
絹タンパク質加水分解物は、注射可能なハイドロゲルに製剤化できます。これらのハイドロゲルは、最小限の侵襲で送達でき、注射時に固化して標的組織の形に適合する可能性があります。 この特性は、不規則な形の欠損を埋めるか、細胞や薬物を体内の特定の部位に送達する場合に特に役立ちます {svg_3}.
インテリジェントモニタリングとセンシング
絹タンパク質加水分解物をセンサー技術に組み込むことで、インテリジェントなモニタリングシステムを開発できます。 これらのシステムは、創傷治癒や診断など、さまざまな生体医用アプリケーションにおいて重要なpHや温度などの環境の変化を検出できます {svg_4}.
生体模倣と再生
絹タンパク質加水分解物は、生体模倣アプリケーションにおいて重要な役割を果たしています。これらは、生物学的組織を非常に模倣した材料を作成するために使用でき、損傷した組織の再生を促進します。 絹の生体適合性と生分解性は、再生医療にとって優れた材料です {svg_5}.
生体医学の発展
絹タンパク質ハイドロゲル材料の継続的な革新は、生体医学の分野を大きく進歩させました。 これらの材料は、生体模倣と再生のための核となるキャリアとして役立ち、社会および経済的な利益をもたらし、世界の医療慣行のための新しい道を切り開いています {svg_6}.
作用機序
Target of Action
Protein hydrolyzates, silk primarily targets the skin and hair . In the context of hair care, it provides the required amino acids to hair shafts, making them stronger and shinier . For skincare, it is known for its high moisture-binding capacities, providing a protective barrier .
Mode of Action
Protein hydrolyzates, silk interacts with its targets by forming a protective shield around your skin and hair . This shield aids in hydration retention and active substance stabilization, allowing them to work more effectively . It also replenishes any lost protein that causes dryness and damage .
Biochemical Pathways
The biochemical pathways affected by protein hydrolyzates, silk primarily involve hydration and protection. The compound forms a protective colloid effect on the skin, which helps plump up the skin and increases its ability to retain moisture . This results in skin that looks smoother and less roughened and appears less wrinkled .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of protein hydrolyzates, silk in water suggests that it may be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of protein hydrolyzates, silk’s action are primarily seen as improvements in the health and appearance of skin and hair . In hair care, it aids in smoothness and silkiness, and due to its protein content, it can replenish any lost protein in hair shafts, making them stronger and shinier . In skincare, it acts as a humectant that pulls water to the outer layers of the skin and locks it, resulting in a soft, supple, and plump surface . It also forms a barrier on the skin to protect it against harmful environmental factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of protein hydrolyzates, silk. For instance, the compound’s hydrating effects may be more pronounced in dry environments, where skin and hair are more likely to lose moisture. Additionally, its protective effects may be particularly beneficial in environments with high levels of pollutants or other harmful substances . .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Protein hydrolyzates, silk can be achieved through enzymatic hydrolysis of silk fibroin. This process involves breaking down the protein into smaller peptides and amino acids using proteolytic enzymes.", "Starting Materials": [ "Silk fibroin", "Proteolytic enzymes (e.g. trypsin, chymotrypsin, papain)" ], "Reaction": [ "1. Dissolve silk fibroin in a suitable solvent (e.g. aqueous solution of lithium bromide) to form a concentrated solution.", "2. Add proteolytic enzymes to the silk fibroin solution and incubate at an appropriate temperature and pH for a specific duration.", "3. Monitor the progress of the hydrolysis reaction by analyzing the peptide and amino acid content of the solution using techniques such as HPLC and mass spectrometry.", "4. Terminate the reaction by heating or adding an enzyme inhibitor.", "5. Purify the hydrolyzates by methods such as dialysis, ultrafiltration, and chromatography to obtain the desired product." ] } | |
CAS番号 |
96690-41-4 |
分子式 |
C6H6O7S2 |
同義語 |
Protein hydrolyzates, silk; Silkhydrolyzed; Proteinhydrolysate, Seide-; Silk, hydrolyzates; Silk,hydrolyzates; silk hydrolysates; cdFDGFR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



